Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)-
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Overview
Description
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of chlorine and methyl groups attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and specificity, affecting its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methoxyphenyl)
- Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-ethylphenyl)
- Pyrimidine, 2,4-dichloro-5-(4-bromophenyl)-6-(4-methylphenyl)
Uniqueness
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)- is unique due to the specific arrangement of chlorine and methyl groups on the phenyl rings. This structural configuration can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Properties
CAS No. |
651315-83-2 |
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Molecular Formula |
C17H11Cl3N2 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
2,4-dichloro-5-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C17H11Cl3N2/c1-10-2-4-12(5-3-10)15-14(16(19)22-17(20)21-15)11-6-8-13(18)9-7-11/h2-9H,1H3 |
InChI Key |
FWYJDPUNUMXSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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